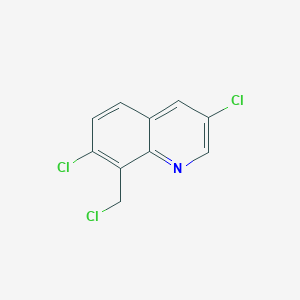
3,7-Dichloro-8-(chloromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dichloro-8-(chloromethyl)quinoline is an organic compound with the molecular formula C10H6Cl3N. It is a white crystalline solid that is soluble in organic solvents such as ethanol, benzene, chlorobenzene, and dichlorobenzene, but insoluble in water . This compound is primarily used as an intermediate in the synthesis of herbicides, particularly quinclorac .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,7-Dichloro-8-(chloromethyl)quinoline involves the following steps :
Starting Materials: 7-chloro-8-methylquinoline and o-dichlorobenzene.
Catalyst: Azobisisobutyronitrile.
Reaction Conditions: The reaction mixture is heated, and chlorine gas is passed through it. The reaction is monitored using gas chromatography to ensure that the unreacted quinoline content is less than or equal to 1%.
Product Isolation: The reaction mixture is then subjected to desolubilization to recover o-dichlorobenzene, resulting in a mixture of 3,7-dichloro-8-chloromethylquinoline and 3,7-dichloro-8-dichloromethylquinoline.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as crystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
3,7-Dichloro-8-(chloromethyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Catalysts such as CoPc-Mn(OAc)2-HBr are used for the selective oxidation of this compound to quinclorac.
Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Major Products
Oxidation: Quinclorac.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3,7-Dichloro-8-(chloromethyl)quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Medicine: Studies are being conducted to explore its potential medicinal properties.
Industry: It is used in the production of herbicides and other chemical products.
Mechanism of Action
The mechanism of action of 3,7-Dichloro-8-(chloromethyl)quinoline involves its selective oxidation to quinclorac. The oxidation process is catalyzed by CoPc-Mn(OAc)2-HBr, which facilitates the conversion of the chloromethyl group to a carboxylic acid group, resulting in the formation of quinclorac . The Co2+/Co3+ redox cycles play a vital role in this oxidation reaction .
Comparison with Similar Compounds
3,7-Dichloro-8-(chloromethyl)quinoline is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of quinclorac. Similar compounds include:
3,7-Dichloro-8-dichloromethylquinoline: Another intermediate in the synthesis of quinclorac.
7-Chloro-8-methylquinoline: A starting material for the synthesis of this compound.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C10H6Cl3N |
|---|---|
Molecular Weight |
246.5 g/mol |
IUPAC Name |
3,7-dichloro-8-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H6Cl3N/c11-4-8-9(13)2-1-6-3-7(12)5-14-10(6)8/h1-3,5H,4H2 |
InChI Key |
SQQMOCHTAKMTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















